molecular formula C14H23NO B1428101 {4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine CAS No. 1249037-82-8

{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine

Cat. No. B1428101
M. Wt: 221.34 g/mol
InChI Key: QIVGGTZUHXVDAD-UHFFFAOYSA-N
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Description

“{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine” is an organic compound with the molecular formula C14H23NO . It has a molecular weight of 221.34 .


Molecular Structure Analysis

The InChI code for “{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine” is 1S/C14H23NO/c1-10(2)7-12(4)16-14-8-11(3)5-6-13(14)9-15/h5-6,8,10,12H,7,9,15H2,1-4H3 .


Physical And Chemical Properties Analysis

“{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine” is a liquid at room temperature . The boiling point and other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound has been involved in chemical reactions to create novel derivatives. For instance, a specific reaction involving 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and N,N-dibenzylprop-2-yn-1-amine in toluene at reflux led to the synthesis of a distinct compound, characterized by NMR spectroscopy, Elemental Analysis, and MS data (Younas, Abdelilah, & Anouar, 2014).

Pharmaceutical Chemistry

  • In pharmaceutical chemistry, derivatives of the compound have been synthesized and evaluated for potential applications. For example, derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors, indicating a potential role in antidepressant drug development due to their high affinity and selectivity at 5-HT1A receptors, as well as promising pharmacokinetic profiles (Sniecikowska et al., 2019).

Bioactive Compounds Synthesis

  • The compound has been used in the synthesis of bioactive molecules. For instance, a study reported the synthesis of novel 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives, which were characterized and evaluated for their antibacterial and antifungal activities, showing a variable degree of activity (Visagaperumal et al., 2010).

Safety And Hazards

The safety information for “{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[4-methyl-2-(4-methylpentan-2-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-10(2)7-12(4)16-14-8-11(3)5-6-13(14)9-15/h5-6,8,10,12H,7,9,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVGGTZUHXVDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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